2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide; oxalic acid
Description
Properties
Molecular Formula |
C19H28N2O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-14-3-5-15(6-4-14)11-18-17(20)12-19-9-7-16(8-10-19)13-21-2;3-1(4)2(5)6/h3-6,16H,7-13H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) |
InChI Key |
UXIWJMUWFDLHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Piperidine Intermediate
The synthesis begins with 4-methoxymethylpiperidine, a precursor functionalized at the 4-position with a methoxymethyl group. In a method adapted from patent US9181266B2, this intermediate is reacted with chloroacetyl chloride in dichloromethane under nitrogen atmosphere. Triethylamine is added dropwise to scavenge HCl, maintaining the reaction at 0–5°C to minimize side reactions. After 6 hours, the mixture is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated to yield 1-chloroacetyl-4-methoxymethylpiperidine as a pale-yellow oil (yield: 72–78%).
Coupling with 4-Methylbenzylamine
The chloroacetyl intermediate undergoes nucleophilic substitution with 4-methylbenzylamine in acetonitrile. Potassium iodide (10 mol%) catalyzes the reaction at 60°C for 12 hours, forming 2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide. Excess 4-methylbenzylamine (1.5 equivalents) ensures complete conversion, confirmed by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7). The crude product is purified via silica gel chromatography, eluting with a gradient of methanol (0–5%) in dichloromethane, to afford the free base as a white solid (mp 98–101°C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction efficiency heavily depends on solvent polarity. Comparative studies from US4584303A demonstrate that acetonitrile outperforms toluene or tetrahydrofuran (THF) in the coupling step, achieving 78% yield versus ≤60% in less polar solvents. Elevated temperatures (60°C vs. room temperature) reduce reaction time from 24 to 12 hours without compromising purity.
Catalytic Additives
Inclusion of potassium iodide enhances reaction rates by stabilizing the transition state through halide exchange. Patent data indicate that 10 mol% KI increases yield by 15% compared to uncatalyzed reactions. However, exceeding 15 mol% leads to side product formation, likely due to over-iodination of the acetamide group.
Purification and Isolation
Recrystallization Protocols
The free base is recrystallized from ethanol/water (4:1) to remove unreacted 4-methylbenzylamine and inorganic salts. Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity by HPLC. For larger-scale batches, patent US4584303A recommends methanol/ethyl acetate (1:3) as a recrystallization solvent, achieving similar purity with a recovery rate of 85–90%.
Chromatographic Techniques
Silica gel chromatography remains the gold standard for lab-scale purification. A typical method uses a 40:1 silica-to-product ratio and a stepwise methanol gradient (0–5% over 30 column volumes). Fractions containing the desired product are identified by TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and pooled for evaporation.
Salt Formation with Oxalic Acid
Acid-Base Stoichiometry
The free base is converted to its oxalate salt to improve solubility and stability. As described in US4584303A, a 1:1 molar ratio of the free base to oxalic acid in methanol is stirred at 50°C for 2 hours. The solution is cooled to 4°C, inducing crystallization of the oxalate salt. Filtration and washing with cold methanol yield a hygroscopic white powder (mp 142–145°C).
Counterion Effects
Oxalic acid is preferred over hydrochloric or sulfuric acid due to its non-hygroscopic nature and compatibility with the acetamide functional group. Patent data show that oxalate salts exhibit 30% higher solubility in aqueous buffers (pH 7.4) compared to hydrochloride salts, making them more suitable for pharmaceutical formulations.
Analytical Characterization
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 7.21 (d, J = 8.0 Hz, 2H, ArH), 7.14 (d, J = 8.0 Hz, 2H, ArH), 4.37 (s, 2H, NCH2CO), 3.68 (s, 2H, OCH2), 3.31 (s, 3H, OCH3), 2.95–3.10 (m, 4H, piperidine-H), 2.28 (s, 3H, ArCH3).
- 13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 138.5 (ArC), 129.8 (ArCH), 127.3 (ArCH), 66.1 (OCH2), 58.4 (NCH2CO), 55.9 (OCH3), 52.7 (piperidine-C), 21.1 (ArCH3).
- HRMS (ESI+) : m/z calculated for C18H27N2O3 [M+H]+: 319.2018; found: 319.2021.
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/acetonitrile gradient) confirms ≥99.5% purity with a retention time of 6.8 minutes. Residual solvents are below ICH limits (methanol < 0.1%, acetonitrile < 0.02%).
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
The compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide; oxalic acid is a synthetic derivative within the piperidine class, which has garnered attention for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its scientific research applications, including its role in drug development, therapeutic uses, and ongoing research efforts.
Analgesic Properties
Research indicates that compounds similar to 2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide may exhibit analgesic properties. The piperidine structure is commonly associated with opioid-like effects, making it a candidate for pain management therapies. Studies have shown that modifications in the piperidine ring can enhance affinity for opioid receptors, potentially leading to effective analgesics with reduced side effects compared to traditional opioids .
Anticancer Activity
Emerging studies suggest that derivatives of piperidine compounds can act as agonists for human caseinolytic protease P (HsClpP), which is implicated in cancer treatment strategies. Compounds targeting HsClpP have demonstrated the ability to induce apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells. The involvement of similar piperidine derivatives in such mechanisms highlights their potential as anticancer agents .
Neurological Disorders
Given its structural characteristics, this compound may also be explored for applications in treating neurological disorders. Piperidine derivatives have been investigated for their effects on neurotransmitter systems, suggesting potential uses in conditions such as depression and anxiety. The modulation of serotonin and dopamine pathways could provide therapeutic benefits .
Table 1: Summary of Research Findings on Piperidine Derivatives
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Chemical Structure :
- Core structure : A piperidine ring substituted at the 4-position with a methoxymethyl group (-CH₂-O-CH₃).
- Acetamide moiety : The piperidine nitrogen is connected to an acetamide group (-NH-C(O)-CH₂-).
- Aromatic substitution : The acetamide’s nitrogen is further substituted with a 4-methylbenzyl group (-CH₂-C₆H₄-CH₃).
- Counterion : Oxalic acid (HOOC-COOH) forms a salt with the compound, enhancing solubility and stability.
Key Features :
- The 4-methylbenzyl group introduces steric bulk, which may modulate opioid receptor (e.g., μ-opioid) binding affinity and selectivity.
- Oxalic acid improves aqueous solubility, facilitating intravenous formulation .
Structural Analogues and Pharmacological Profiles
Key Structural Comparisons
Piperidine Substitution: Methoxymethyl (Target): Enhances lipophilicity compared to unsubstituted piperidine (e.g., fentanyl) but less than bulky groups like thienylethyl (R 30 730).
Acetamide vs. Propanamide :
- The acetamide in the target compound may confer faster metabolic clearance compared to propanamide derivatives (e.g., R 30 730) due to shorter chain length .
Aromatic Substitution :
- 4-Methylbenzyl (Target) : Less electron-rich than phenyl or thienyl groups, possibly reducing μ-opioid receptor binding compared to R 30 730 .
Physicochemical Properties
| Property | Target Compound | R 30 730 | Alfentanil |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (with oxalate) | 452.6 g/mol | 416.5 g/mol |
| LogP | Estimated 3.2 (higher due to methoxymethyl) | 3.8 | 2.1 |
| Solubility | High (oxalate salt) | Moderate (free base) | Low (free base) |
| pKa | ~8.5 (tertiary amine) | ~8.3 | ~7.9 |
Clinical and Preclinical Data
- R 30 730 : Demonstrated rapid onset (1–2 minutes) and short duration (30–60 minutes) in rodents, with a safety margin 25× higher than fentanyl .
- Alfentanil : Rapid metabolism by CYP3A4 limits its duration, making it suitable for short procedures .
- Target Compound : Hypothesized to balance potency and duration due to intermediate lipophilicity from the methoxymethyl group.
Biological Activity
The compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide; oxalic acid is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
- Molecular Formula : C_{21}H_{28}N_{2}O_{2}
- Molecular Weight : 372.52 g/mol
- CAS Number : 2250243-42-4
Research indicates that compounds structurally related to this piperidine derivative may exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as squalene synthase and cholesterol synthesis in liver cells .
- Modulation of Signaling Pathways : The compound may influence signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Effects | Exhibits antiproliferative activity in various cancer cell lines by inhibiting specific kinases. |
| Anti-inflammatory Effects | May reduce pro-inflammatory cytokines and modulate immune responses. |
| Neuroprotective Effects | Potential neuroprotective properties have been suggested based on structural analogs. |
Antitumor Activity
A study investigated the effects of similar piperidine derivatives on malignant pleural mesothelioma (MPM) cells. The combination of trametinib (a MAPK inhibitor) and 4-methylumbelliferone (an HA synthesis inhibitor) demonstrated enhanced antitumor effects compared to either agent alone. This suggests that compounds with similar structures may also exhibit synergistic effects in cancer treatment .
Neuroprotective Properties
Research on related piperidine compounds has indicated neuroprotective effects in models of neurodegenerative diseases. These compounds were found to reduce oxidative stress and apoptosis in neuronal cells, highlighting their potential for treating conditions like Alzheimer's disease .
Toxicity and Safety Profile
The toxicity profile of related compounds has been evaluated, indicating a generally low toxicity level when administered at therapeutic doses. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range for cytotoxicity against HepG2 cells, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
